5-Tert-butyl-2-iodobenzonitrile
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Overview
Description
5-Tert-butyl-2-iodobenzonitrile: is an organic compound with the molecular formula C11H12IN . It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the 5-position and an iodine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-iodobenzonitrile typically involves the iodination of 5-tert-butylbenzonitrile. One common method is the Sandmeyer reaction, where 5-tert-butylbenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 2-position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodobenzoic acids or reduction to form iodobenzylic derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, and thiol derivatives.
Oxidation and Reduction Reactions: Products include iodobenzoic acids and iodobenzylic alcohols.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
Chemistry: 5-Tert-butyl-2-iodobenzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds through coupling reactions .
Biology and Medicine: The compound is investigated for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, which serves as a leaving group in substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
2-Iodobenzonitrile: Lacks the tert-butyl group, resulting in different reactivity and steric properties.
5-Tert-butyl-2-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
5-Tert-butyl-2-chlorobenzonitrile: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 5-Tert-butyl-2-iodobenzonitrile is unique due to the combination of the bulky tert-butyl group and the highly reactive iodine atom. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12IN |
---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
5-tert-butyl-2-iodobenzonitrile |
InChI |
InChI=1S/C11H12IN/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-6H,1-3H3 |
InChI Key |
RORBIQFXMDJGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)C#N |
Origin of Product |
United States |
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